molecular formula C7H14N6 B1330589 2,4-Diamino-6-diethylamino-1,3,5-triazine CAS No. 2073-31-6

2,4-Diamino-6-diethylamino-1,3,5-triazine

Cat. No. B1330589
CAS RN: 2073-31-6
M. Wt: 182.23 g/mol
InChI Key: LLOVZIWCKUWRTA-UHFFFAOYSA-N
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Description

2,4-Diamino-6-diethylamino-1,3,5-triazine is a derivative of the 1,3,5-triazine family, which is characterized by a triazine ring—a six-membered ring with three nitrogen atoms and three carbon atoms. The specific structure of 2,4-diamino-6-diethylamino-1,3,5-triazine suggests that it has two amino groups at the 2 and 4 positions and a diethylamino group at the 6 position of the triazine ring. This structure is closely related to other triazine derivatives that have been synthesized and characterized for various applications, including antineoplastic agents, energetic materials, and potential antifolate agents .

Synthesis Analysis

The synthesis of triazine derivatives often involves the reaction of cyanoguanidine with different precursors. For instance, the synthesis of 2,4-diamino-6-R-1,3,5-triazine derivatives has been achieved by reacting cyanoguanidine with dicyandiamide under microwave irradiation, which is considered a green procedure due to reduced solvent use, short reaction times, and simplicity . Similarly, the synthesis of 2,4,6-tris(3',5'-diamino-2',4',6'-trinitrophenylamino)-1,3,5-triazine (PL-1) involves a series of condensation, nitration, and amination reactions starting from cyanuric chloride . These methods could potentially be adapted for the synthesis of 2,4-diamino-6-diethylamino-1,3,5-triazine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazine derivatives is often determined using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of diethyl (4,6-diamino-1,3,5-triazine-2-yl) phosphonate was determined by X-ray single-crystal diffraction, revealing hydrogen bonding interactions that form a two-dimensional network . These techniques could be employed to analyze the molecular structure of 2,4-diamino-6-diethylamino-1,3,5-triazine and to understand its three-dimensional conformation and intermolecular interactions.

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including interactions with secondary amines to form diamino-1,3,5-triazines and melamines . The reactivity of the amino groups in the triazine ring can lead to the formation of molecular adducts with other compounds, such as aliphatic dicarboxylic acids, which can result in different supramolecular assemblies . The chemical reactivity of 2,4-diamino-6-diethylamino-1,3,5-triazine would likely be influenced by the presence of the diethylamino group, which could participate in or influence various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives, such as thermal stability, sensitivity to impact, and solubility, are important for their practical applications. Energetic salts based on triazine derivatives have been shown to have high thermal stability and low impact sensitivity, making them potential candidates for thermally stable and insensitive energetic materials . The solubility and self-association behavior of triazine derivatives can also be significant, as seen in the solid-state structures of 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine solvates and molecular adducts with dicarboxylic acids . These properties would need to be characterized for 2,4-diamino-6-diethylamino-1,3,5-triazine to understand its suitability for various applications.

Scientific Research Applications

  • Antineoplastic Analysis : Kreutzberger, Langner, and Stratmann (1991) analyzed derivatives of 2,4-dichloro-6-diethylamino-1,3,5-triazine for potential antineoplastic (anti-cancer) properties. They established the structures of reaction products spectroscopically (Kreutzberger, Langner, & Stratmann, 1991).

  • Green Synthesis and Self-Association : Díaz‐Ortiz et al. (2004) described the green synthesis of 2,4-diamino-1,3,5-triazine derivatives, highlighting a reduction in solvent use and a simpler purification process. They also analyzed the crystal structures of certain derivatives (Díaz‐Ortiz et al., 2004).

  • Hybrid Molecules with Cytotoxic Properties : Makowska et al. (2018) synthesized a series of hybrid molecules combining 2,4-diamino-1,3,5-triazines and coumarins. They evaluated their in vitro anticancer activity against various human cancer cell lines, finding significant cytotoxic activity in specific compounds (Makowska et al., 2018).

  • Groundwater Contamination Study : Pucarević et al. (2002) investigated the concentrations of atrazine and its derivatives, including 2,4-diamino-1,3,5-triazine, in groundwater. This study contributes to understanding environmental contamination by such compounds (Pucarević et al., 2002).

  • Electrochemical Behavior and Detection : Schmidt, Mattusch, and Werner (2010) examined the electrochemical behavior of 2,4-diamino-1,3,5-triazines for detecting these compounds in environmental samples (Schmidt, Mattusch, & Werner, 2010).

  • Energetic Salts Synthesis : Liu et al. (2014) synthesized and characterized energetic salts based on 2,4-diamino-1,3,5-triazine-6-one, focusing on their thermal stability and low impact sensitivity, indicating potential use in energetic materials (Liu et al., 2014).

  • Tribological Behaviors in Lubricants : He et al. (2004) studied S, P-containing triazine derivatives as potential environmentally friendly lubricating oil additives. They demonstrated good antiwear performance and load-carrying capacity (He et al., 2004).

Safety And Hazards

This compound is known to cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOVZIWCKUWRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315871
Record name 2,4-Diamino-6-diethylamino-1,3,5-triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-diethylamino-1,3,5-triazine

CAS RN

2073-31-6
Record name 2073-31-6
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Record name 2,4-Diamino-6-diethylamino-1,3,5-triazine
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Record name 2,4-Diamino-6-diethylamino-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Zhang, H Li, H Shi, W Hong - Catalysis Science & Technology, 2021 - pubs.rsc.org
Polyimide organic semiconductors have received considerable attention as chemically stable donor–acceptor photocatalysts, yet exhibit moderate photocatalytic efficiency which is …
Number of citations: 10 pubs.rsc.org

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